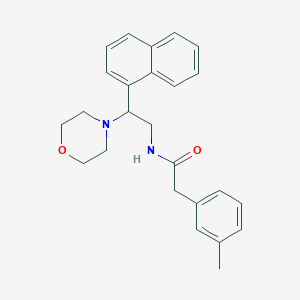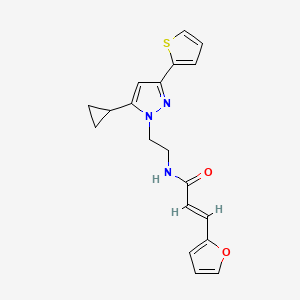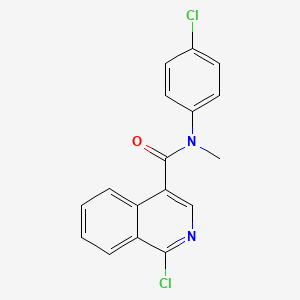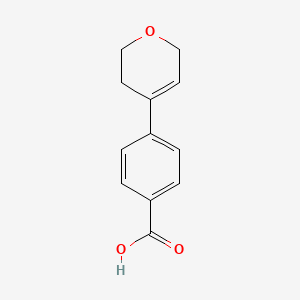
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide, also known as MNPA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. MNPA is a small molecule that belongs to the class of acetamides and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Free Radical Scavenging Activity
One notable application of related compounds is their role in free radical scavenging, where they exhibit significant antioxidant properties. For instance, a derivative has shown potent free radical scavenging activity, comparable to well-known antioxidants like BHT and BHA. This activity was assessed through in vitro assays and theoretical calculations, underscoring the compound's potential in mitigating oxidative stress (Boudebbous et al., 2021).
Catalysis in Organic Synthesis
Another significant application lies in organic synthesis, where related compounds facilitate the synthesis of complex organic molecules. A study demonstrated the use of nano magnetite as a catalyst for the one-pot synthesis of derivatives, highlighting efficient and clean methodologies. This approach offers advantages in terms of reaction time and yield, particularly under solvent-free conditions or using ultrasound irradiation (Mokhtary & Torabi, 2017).
Structural Studies and Crystallography
Derivatives of this compound have also been explored in structural studies and crystallography, aiding in the understanding of molecular configurations and interactions. For example, the crystal structure of a related compound was elucidated, revealing insights into molecular conformation and potential applications in material science (Karmakar et al., 2009).
Antifungal and Antimicrobial Activities
Compounds with the morpholine moiety have shown promising antifungal and antimicrobial activities. A derivative exhibited broad-spectrum antifungal properties against Candida and Aspergillus species, suggesting potential therapeutic applications in treating fungal infections (Bardiot et al., 2015).
Antiproliferative Activities
Additionally, research has uncovered the antiproliferative effects of naphthalen-1-yl derivatives against various human cancer cell lines. These findings highlight the potential of such compounds in developing new cancer treatments, offering insights into their mechanism of action and specificity (Chen et al., 2013).
properties
IUPAC Name |
2-(3-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19-6-4-7-20(16-19)17-25(28)26-18-24(27-12-14-29-15-13-27)23-11-5-9-21-8-2-3-10-22(21)23/h2-11,16,24H,12-15,17-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQKKCFPEGJROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2690122.png)
![N-[5-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2690123.png)
![8-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2690127.png)



![Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2690132.png)
![4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide](/img/structure/B2690134.png)
![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2690135.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2690139.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2690141.png)
